Cas no 1483041-78-6 (3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one)

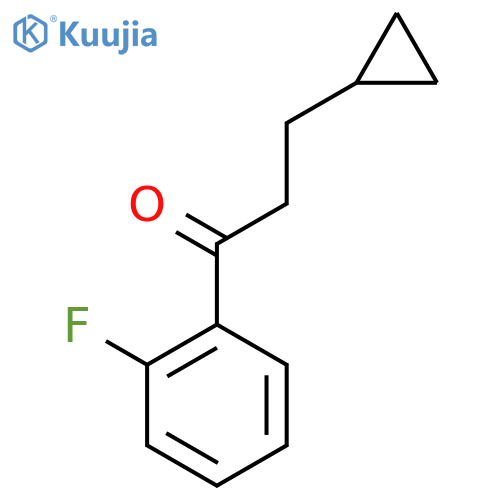

1483041-78-6 structure

商品名:3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one

CAS番号:1483041-78-6

MF:C12H13FO

メガワット:192.229427099228

MDL:MFCD21261354

CID:5686592

PubChem ID:65598917

3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one

- 1483041-78-6

- AKOS014937568

- CS-0239663

- EN300-2171443

- 1-Propanone, 3-cyclopropyl-1-(2-fluorophenyl)-

- 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one

-

- MDL: MFCD21261354

- インチ: 1S/C12H13FO/c13-11-4-2-1-3-10(11)12(14)8-7-9-5-6-9/h1-4,9H,5-8H2

- InChIKey: XFPOEDYVEBWEHK-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(CCC1CC1)=O

計算された属性

- せいみつぶんしりょう: 192.095043196g/mol

- どういたいしつりょう: 192.095043196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.124±0.06 g/cm3(Predicted)

- ふってん: 272.6±13.0 °C(Predicted)

3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2171443-2.5g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-2171443-10.0g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 10g |

$4667.0 | 2023-05-25 | ||

| Enamine | EN300-2171443-0.5g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 0.5g |

$847.0 | 2023-09-16 | ||

| Aaron | AR0284R7-2.5g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 2.5g |

$2950.00 | 2025-02-15 | |

| 1PlusChem | 1P0284IV-10g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 10g |

$5831.00 | 2023-12-21 | |

| 1PlusChem | 1P0284IV-1g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 1g |

$1405.00 | 2024-06-20 | |

| 1PlusChem | 1P0284IV-100mg |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 100mg |

$527.00 | 2024-06-20 | |

| Aaron | AR0284R7-100mg |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 100mg |

$542.00 | 2025-02-15 | |

| 1PlusChem | 1P0284IV-5g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 95% | 5g |

$3952.00 | 2024-06-20 | |

| Enamine | EN300-2171443-10g |

3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |

1483041-78-6 | 10g |

$4667.0 | 2023-09-16 |

3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1483041-78-6 (3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬